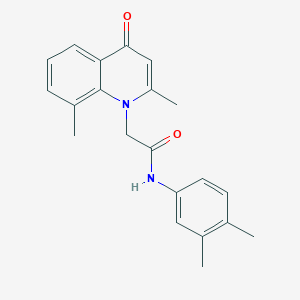
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological experiments.
Wirkmechanismus
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's mechanism of action is not fully understood, but it is believed to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro and in vivo. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide. One potential area of research is the development of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's mechanism of action and potential side effects.
Synthesemethoden
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide can be synthesized through multiple methods, including the reaction of 2,4-pentanedione with 4-methyl-2-aminophenol, followed by the reaction of the resulting product with 3,4-dimethylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2,8-dimethyl-4-oxo-1(4H)-quinolinecarboxylic acid with 3,4-dimethylaniline in the presence of thionyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-9-17(10-15(13)3)22-20(25)12-23-16(4)11-19(24)18-7-5-6-14(2)21(18)23/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWJYDRESZILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)


![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)